molecular formula C23H21ClN4O B2886096 4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1105205-10-4

4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2886096
CAS No.: 1105205-10-4
M. Wt: 404.9
InChI Key: SYXNIRPOMLVRAP-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with chloro, methyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps. One common approach is to start with the pyrazolo[3,4-b]pyridine core, which is then functionalized with chloro, methyl, and phenyl groups through a series of reactions. These reactions often involve the use of reagents such as ethyl bromoacetate, formaldehyde, and piperidine under Mannich reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like p-tolylmagnesium bromide under Grignard reaction conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide apart is its unique combination of functional groups and its pyrazolo[3,4-b]pyridine core. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c1-14-4-8-17(9-5-14)12-26-23(29)19-13-25-22-20(21(19)24)16(3)27-28(22)18-10-6-15(2)7-11-18/h4-11,13H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXNIRPOMLVRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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